molecular formula C14H24N4O B2707266 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide CAS No. 1798032-14-0

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide

Cat. No.: B2707266
CAS No.: 1798032-14-0
M. Wt: 264.373
InChI Key: YJWDKBNYECCDLK-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide is a chemical compound known for its applications in various scientific fields. Its unique molecular structure lends itself to a range of chemical reactions and industrial processes.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide generally involves multi-step organic synthesis. Typical starting materials include 4-(dimethylamino)-6-methylpyrimidine and 2-ethylbutanoic acid. The coupling of these two components is facilitated by the presence of reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) under controlled temperatures. Industrial production methods : On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions, improve yields, and ensure the consistency of the product.

Chemical Reactions Analysis

Types of reactions it undergoes: : This compound primarily engages in substitution, oxidation, and reduction reactions. Common reagents and conditions used in these reactions :

  • Substitution reactions: : Utilize halogenated solvents under an inert atmosphere.

  • Oxidation reactions: : Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction reactions: : Employ reducing agents such as lithium aluminum hydride or sodium borohydride. Major products formed from these reactions : The resulting products depend on the specific reaction, but typically include derivatives with modifications on the pyrimidine ring or the amide linkage.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide finds applications across various scientific disciplines:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Explored for its potential effects on biological pathways and organisms.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide exerts its effects involves interacting with specific molecular targets, often involving the pyrimidine ring's interactions with enzymes or receptors. This interaction modulates various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

When compared to other similar compounds, such as:

  • N-((4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide

  • N-((4-(dimethylamino)-6-methylpyrimidin-3-yl)methyl)-2-ethylbutanamide N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide stands out due to the specific placement of functional groups on its pyrimidine ring, which influences its reactivity and suitability for specific applications.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-6-11(7-2)14(19)15-9-12-16-10(3)8-13(17-12)18(4)5/h8,11H,6-7,9H2,1-5H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWDKBNYECCDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NC(=CC(=N1)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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